molecular formula C26H22ClN3O4 B2568768 Methyl 2-((6-(3-(3-chloro-2-methylphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate CAS No. 1116026-01-7

Methyl 2-((6-(3-(3-chloro-2-methylphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate

Cat. No. B2568768
CAS RN: 1116026-01-7
M. Wt: 475.93
InChI Key: HQBGOBWACCQTOP-UHFFFAOYSA-N
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Description

“Methyl 2-((6-(3-(3-chloro-2-methylphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate” is a chemical compound with the linear formula C16H15ClN2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H15ClN2O3 . The molecular weight is 318.763 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often utilize a radical approach . For instance, the protodeboronation of pinacol boronic esters paired with a Matteson–CH2–homologation allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Synthesis of Novel Compounds

  • The compound and its derivatives have been synthesized as part of research into novel substances with enhanced pharmacological properties. For example, compounds with the quinoline moiety have been prepared to exhibit significant analgesic activity, surpassing that of standard drugs like noramidopyrine (Kidwai & Negi, 1997). Such studies are crucial for developing new pain management therapies.

Antimicrobial and Antifungal Activities

  • Research into the antimicrobial and antifungal activities of quinoline derivatives has shown promising results. Specific derivatives synthesized from chloroquinoline-3-carbaldehyde demonstrated significant activity against various bacterial and fungal strains, highlighting their potential as new antimicrobial agents (Tabassum et al., 2014).

Antioxidant Properties

  • The antioxidant activity of novel chloroquinoline derivatives has been evaluated, with some compounds exhibiting high glucose level reduction capabilities. This suggests their utility in antioxidant applications and potential for development as anti-diabetic agents due to their ability to manage oxidative stress-related conditions (Murugavel et al., 2017).

Pharmacological Evaluation

  • The pharmacological evaluation of quinolinyl acrylate derivatives, particularly for anticancer properties, has been conducted. Some derivatives have shown potent cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents. Such studies are foundational in the search for new cancer treatments (Riadi et al., 2021).

Optoelectronic and Charge Transport Properties

  • Investigations into the optoelectronic and nonlinear optical properties of hydroquinoline derivatives have been carried out using DFT approaches. This research is pertinent to the development of materials for electronic and photonic applications, demonstrating the versatility of quinoline derivatives in various technological fields (Irfan et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Future Directions

The future directions for this compound could involve further development of the protodeboronation process of alkyl boronic esters, as this is not yet well developed . This could lead to new transformations and applications in organic synthesis .

properties

IUPAC Name

methyl 2-[6-[(3-chloro-2-methylphenyl)carbamoylamino]-2-phenylquinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O4/c1-16-20(27)9-6-10-21(16)30-26(32)28-18-11-12-22-19(13-18)24(34-15-25(31)33-2)14-23(29-22)17-7-4-3-5-8-17/h3-14H,15H2,1-2H3,(H2,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBGOBWACCQTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((6-(3-(3-chloro-2-methylphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate

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